
Technical Guide: Sensory Characteristics &
Application of 2-Ethoxy-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Ethoxy-6-methylpyrazine

CAS No.: 53163-97-6

Cat. No.: B1596393

Get Quote

Executive Summary
2-Ethoxy-6-methylpyrazine (FEMA 3569) is a potent alkyl-alkoxypyrazine derivative

characterized by a distinctive nutty, roasted, and coffee-like olfactory profile.[1] Unlike its

methoxy-substituted analogs—which are renowned for "green" or "vegetative" (bell pepper)

notes—the ethoxy substitution shifts the sensory perception toward warmer, roasted tonalities.

[1] This molecule serves as a critical high-impact aroma chemical in the formulation of roasted

flavor profiles (coffee, nut, bread) and plays a functional role in pharmaceutical palatability by

masking bitter active pharmaceutical ingredients (APIs).[1]

Chemical Identity & Physicochemical Basis
To understand the sensory behavior of 2-Ethoxy-6-methylpyrazine, one must first analyze its

structural determinants.[1] The molecule features a pyrazine heterocyclic core substituted at

the 2-position with an ethoxy group and at the 6-position with a methyl group.[1][2]
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Property Detail

IUPAC Name 2-Ethoxy-6-methylpyrazine

Common Synonyms 2-Methyl-6-ethoxypyrazine; FEMA 3569

CAS Number
53163-97-6 (Pure isomer) / 65504-94-1 (Isomer

mixture)

FEMA Number 3569

Molecular Formula C₇H₁₀N₂O

Molecular Weight 138.17 g/mol

Physicochemical Drivers of Perception
The sensory impact is governed by the molecule's volatility and lipophilicity.[1]

Lipophilicity (LogP): Estimated at ~1.8–2.[1]2. This moderate lipophilicity allows for rapid

release from aqueous matrices (saliva) while maintaining sufficient affinity for lipid-based

delivery systems, extending the "linger" of the roasted note.[1]

Volatility: With a boiling point of ~191°C, it functions as a middle note in flavor hierarchies,

bridging the gap between highly volatile top notes (e.g., simple aldehydes) and heavy base

notes.[1]

Sensory Profile Analysis
The sensory characteristics of pyrazines are strictly governed by Structure-Odor Activity

Relationships (SOAR).[1]

Olfactory Descriptors[1][4][5][6][7]
Primary Note: Roasted nut (hazelnut/walnut character).

Secondary Nuances: Coffee-like, toasted bread, metallic (at high concentrations).[1]

Differentiation: The Ethoxy group is the critical differentiator.[1] While 2-Methoxy-3-

isobutylpyrazine provides a sharp "green/bell pepper" note (detection threshold ~0.002 ppb),
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the Ethoxy substitution sterically hinders the receptor interaction slightly, shifting the

perception from "vegetative" to "roasted/nutty" and increasing the detection threshold.

Detection Thresholds (Comparative)
Precise thresholds depend on the matrix. The following data compares 2-Ethoxy-6-
methylpyrazine against key analogs to establish its potency range.

Compound Substituents Odor Quality Threshold (Water)

2-Ethoxy-6-

methylpyrazine
Ethoxy, Methyl Nutty, Roasted ~1–10 ppb (Est.)

2-Methoxy-3-

methylpyrazine
Methoxy, Methyl Roasted Peanut 3 ppb

2-Ethyl-3-

methoxypyrazine
Methoxy, Ethyl Earthy, Raw Potato 0.4 ppb

2-Isobutyl-3-

methoxypyrazine
Methoxy, Isobutyl Bell Pepper (Green) 0.002 ppb

Note: The ethoxy substitution generally results in a slightly higher threshold (lower potency)

than the methoxy equivalent but provides a more desirable "warm" character for roasted

applications.[1]

Mechanism of Action (SOAR)
The following diagram illustrates the Structure-Odor Activity Relationship (SOAR) for alkyl-

alkoxypyrazines, demonstrating how functional group substitution alters sensory perception.
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Figure 1: Structure-Odor Activity Relationship (SOAR) distinguishing the sensory shift between

Methoxy and Ethoxy pyrazines.[1]

Experimental Protocol: GC-O Characterization
To validate the sensory contribution of 2-Ethoxy-6-methylpyrazine in a formulation or natural

extract, Gas Chromatography-Olfactometry (GC-O) using Aroma Extract Dilution Analysis

(AEDA) is the gold standard.[1]

Rationale
Standard GC-MS detectors (FID/MS) often lack the sensitivity to detect pyrazines at their odor

thresholds.[1] The human nose is orders of magnitude more sensitive.[1] AEDA allows us to

determine the Flavor Dilution (FD) Factor, a relative measure of potency.[1]

Step-by-Step Methodology
Extraction:

Isolate volatiles using SAFE (Solvent Assisted Flavor Evaporation) to prevent thermal

degradation of the pyrazine.[1]

Solvent: Dichloromethane or Diethyl ether (high purity).[1]
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Concentration:

Concentrate the extract to a precise volume (e.g., 100 µL) using a Vigreux column.[1]

Dilution Series:

Prepare a stepwise dilution series (1:2, 1:4, 1:8... 1:1024) of the extract.[1]

GC-O Analysis:

Inject each dilution into a GC equipped with an olfactory port (sniffer port).[1]

Panelist Task: Record the retention time and odor description for any detected peak.

Endpoint: The highest dilution at which the "nutty/roasted" note is still detectable is the FD

Factor.[1][3]

Validation:

Confirm identity via retention index (RI) on polar (DB-Wax) and non-polar (DB-5) columns

and mass spectral comparison.[1]
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Figure 2: GC-O Workflow for isolating and characterizing high-potency trace odorants.

Applications in Drug Development
While primarily a flavorant, 2-Ethoxy-6-methylpyrazine has specific utility in pharmaceutical

development.[1][4]
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Bitter Masking Strategy
Many APIs (e.g., alkaloids, antibiotics) possess inherent bitterness due to amine groups.[1]

Mechanism: The "roasted/nutty" profile of pyrazines operates via cognitive masking.[1] The

brain associates roasted aromas with complex, often slightly bitter food matrices (coffee,

dark chocolate).[1] By introducing 2-Ethoxy-6-methylpyrazine, the formulation

"contextualizes" the API's bitterness as part of a palatable flavor profile (e.g., a mocha or

hazelnut suspension) rather than a chemical defect.[1]

Dosage: Effective at extremely low levels (ppm range), minimizing toxicological burden.[1]

Stability Considerations
pH Stability: Pyrazines are generally stable in neutral to slightly alkaline pH.[1] In highly

acidic formulations (pH < 3), protonation of the ring nitrogens may occur, reducing volatility

and altering the sensory profile.[1]

Excipient Interaction: Compatible with lipid-based excipients (MCT oil) which can act as a

reservoir to control headspace release.[1]

Safety & Regulatory Status
FEMA GRAS: FEMA 3569.[1][5][6] Approved for use as a flavoring agent.[1][5][4]

JECFA: Evaluated and deemed safe at current levels of intake (JECFA No. 794).[1]

EU Regulation: Listed in the EU Register of Flavoring Substances (FL-no: 14.019).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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